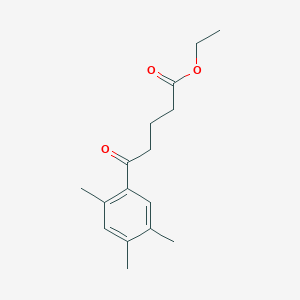

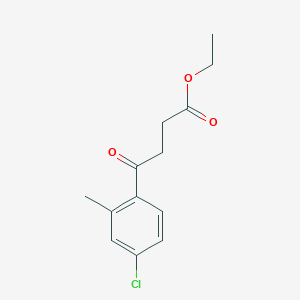

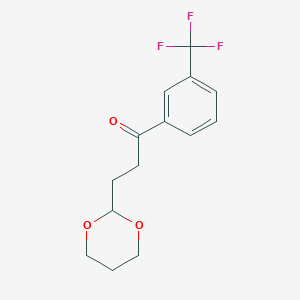

3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1,3-Dioxan-2-yl)aniline” is structurally similar to your query. It has an empirical formula of C10H13NO2 and a molecular weight of 179.22 . It’s a solid substance provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis and stereochemistry of new 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives have been reported . The anancomeric structure and the axial orientation of the aryl group with respect to all 1,3-dioxane rings, and the cis-trans isomerism of some of the compounds are revealed .Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxan-2-yl)aniline” is represented by the SMILES stringNC1=CC=CC(C2OCCCO2)=C1 . This indicates that the compound contains a 1,3-dioxane ring attached to an aniline group. Chemical Reactions Analysis

While specific chemical reactions involving “3-(1,3-Dioxan-2-YL)-3’-trifluoromethylpropiophenone” are not available, similar compounds such as “1,3,5-tris(1,3-dioxan-2-yl)-benzene” derivatives have been studied .Physical And Chemical Properties Analysis

The compound “3-(1,3-Dioxan-2-yl)aniline” is a solid substance . It has an empirical formula of C10H13NO2 and a molecular weight of 179.22 .Applications De Recherche Scientifique

Chemical Synthesis and Protecting Groups

The compound 3-(1,3-Dioxan-2-YL)-3'-Trifluoromethylpropiophenone is related to 1,3-Dioxan derivatives used as protecting and activating groups in chemical synthesis. For instance, the 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been utilized as a sulfonating agent for amines, showing stability under basic and reductive conditions and can be removed by heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto et al., 2006).

Organic Synthesis

In organic synthesis, derivatives similar to 3-(1,3-Dioxan-2-YL)-3'-Trifluoromethylpropiophenone have been used to produce various compounds. For example, 1,3-Dioxan-2-one derivatives have been involved in the synthesis of cyclic carbonates and polymers, such as polyhydroxyurethane (Tomita et al., 2001).

Material Science

In the field of material science, 1,3-Dioxan derivatives are utilized in the crosslinking study of mixtures, catalyzed by lanthanide triflates. These studies help in understanding the curing process and properties of materials like epoxy resins (Cervellera et al., 2005).

Photopolymerization and Protecting Groups

Certain 1,3-Dioxan-2-yl esters, closely related to the compound , have been explored as photoremovable protecting groups. These esters react with hydrogen or electron donors upon photolysis, releasing corresponding acids and by-products, a mechanism which can be leveraged in various chemical processes (Literák et al., 2008).

Catalysis and Polymer Chemistry

In catalysis and polymer chemistry, compounds like 1,3-Dioxan-2-one have been polymerized to create high molecular weight polymers such as poly(trimethylene carbonate). These polymers have potential applications in biodegradable materials and medical devices (Albertson & Sjöling, 1992).

Safety And Hazards

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-4-1-3-10(9-11)12(18)5-6-13-19-7-2-8-20-13/h1,3-4,9,13H,2,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITVOQAEMXJQQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645945 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-YL)-3'-trifluoromethylpropiophenone | |

CAS RN |

898786-57-7 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

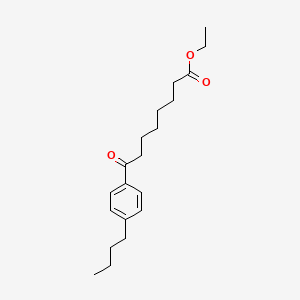

![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)

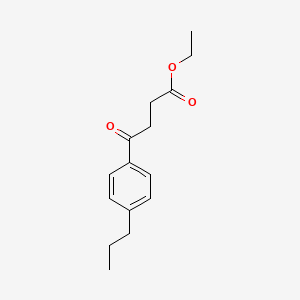

![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)

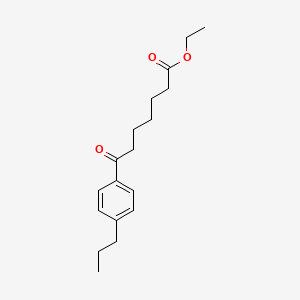

![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)